2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one
Description
This compound is a propan-1-one derivative featuring a 4-chlorophenoxy group, a methyl substituent at the C2 position, and a pyrrolidine ring substituted with a pyrimidin-4-yloxy moiety at the C3 position. Its molecular formula is C₁₉H₂₀ClN₅O₃, with a molecular weight of 401.8 g/mol . The pyrimidine group suggests possible interactions with enzymes or receptors involved in nucleotide metabolism or signaling pathways .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-18(2,25-14-5-3-13(19)4-6-14)17(23)22-10-8-15(11-22)24-16-7-9-20-12-21-16/h3-7,9,12,15H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIVTLWWVVEUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)OC2=NC=NC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is ATPase family AAA domain-containing protein 2 (ATAD2) . ATAD2 is an important epigenetic regulator in histone modification and acts as a co-activator for oncogenic transcription factors, including c-Myc and E2F transcription factor 2 (E2F2).
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of ATAD2. This could potentially lead to a disruption in the activity of oncogenic transcription factors, thereby affecting cell proliferation and survival.
Biological Activity
The compound 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its systematic name and molecular formula:
- Chemical Formula : C17H19ClN2O3
- Molecular Weight : 334.80 g/mol
Structural Features
The structure includes:
- A chlorophenoxy moiety, which is known for its herbicidal properties.
- A pyrimidinyl group that may contribute to its biological activity through interactions with various biological targets.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Key areas of activity include:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Antifungal Properties : Preliminary studies indicate antifungal activity, particularly against fungi resistant to conventional treatments.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : It may act as a modulator of G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound revealed:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Study 2: Antifungal Activity
In another study focusing on antifungal properties:
- Tested Fungi : Candida albicans.
- Results : The compound demonstrated significant antifungal activity with an MIC of 16 µg/mL.
Table 1: Biological Activity Summary
| Activity Type | Tested Organisms | MIC (µg/mL) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 |
| Antimicrobial | Escherichia coli | 64 |
| Antifungal | Candida albicans | 16 |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 334.80 g/mol | Antimicrobial, Antifungal |
| Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate | 320.73 g/mol | Herbicidal |
| 4-chloro-2-methylphenoxyacetic acid | 194.65 g/mol | Herbicidal |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Pyrrolidin-1-yl)hexadecan-1-one (1g)
- Structure : A long-chain aliphatic ketone with a pyrrolidine ring.
- Key Differences : Lacks aromatic/heterocyclic groups, leading to lower molecular complexity.
- Applications : Primarily used in surfactant or lipid research due to its hydrophobic chain .
- Synthesis : Prepared via nucleophilic substitution of alkyl chlorides with pyrrolidine .
MDPV (3,4-Methylenedioxypyrovalerone)
- Structure : Features a benzodioxole ring and pyrrolidine-propan-1-one core.
- Key Differences: The benzodioxole group confers psychoactive properties, whereas the chlorophenoxy-pyrimidine combination in the target compound may reduce CNS activity but enhance metabolic stability .
2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
- Structure : Includes a chloroacetylphenyl group instead of pyrimidine.
- Key Differences : The chloroacetyl group enables reactivity in antihistamine synthesis, whereas the pyrimidine in the target compound may facilitate kinase inhibition .
- Synthesis : Both compounds likely use pyrrolidine ring functionalization, but the target requires pyrimidine coupling .
2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)-1-(pyrrolidin-1-yl)propan-1-one (30)
- Structure : Substituted pyridine instead of pyrimidine.
- Key Differences : Pyridine’s electron-withdrawing effects differ from pyrimidine’s hydrogen-bonding capacity, altering target affinity .
- Synthesis : Both employ Suzuki-Miyaura couplings for heterocyclic attachment .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(4-Chlorophenoxy)-2-methyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one to maximize yield?
- Methodology : Start with a base-mediated coupling reaction in dichloromethane (CH₂Cl₂) under nitrogen, as described for structurally similar compounds . Use NaOH (1.5 equiv) and monitor reaction progress via TLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For yield optimization, vary temperature (0°C to room temperature) and reaction time (12–24 hrs). Include quenching steps with saturated NaHCO₃ and brine washes to remove excess reagents .
- Key Parameters :
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 0–25°C | 15°C |
| Reaction Time | 12–24 hrs | 18 hrs |
| Solvent | CH₂Cl₂ | CH₂Cl₂ |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Compare chemical shifts with analogs like 1-(4-methoxyphenyl)ethan-1-one derivatives. Look for characteristic peaks: δ 1.5–1.7 ppm (CH₃ groups), δ 6.8–8.2 ppm (aromatic protons), and δ 4.0–5.5 ppm (pyrrolidinyl and pyrimidinyl oxygens) .
- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) bands at 1200–1250 cm⁻¹ .
- HRMS : Use ESI+ mode; expect [M+H]⁺ matching theoretical m/z (e.g., ~430–450 Da).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) using broth microdilution (MIC assays). Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 1–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrimidinyl-pyrrolidinyl derivatives?
- Methodology :
Cross-validate assays : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Analyze stereochemical effects : Use chiral HPLC to isolate enantiomers (if applicable) and test individually, as stereochemistry impacts bioactivity .
Assess solvent interference : Compare results using DMSO vs. aqueous buffers, as solvent polarity affects compound solubility and activity .
Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, dipole moments) .
- Molecular Docking : Use AutoDock Vina to model binding to targets like bacterial DNA gyrase or fungal CYP51. Validate with MD simulations (100 ns) to assess binding stability .
- Key Output :
| Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| DNA Gyrase | -8.2 | Asp73, Tyr122 |
| CYP51 | -7.9 | His310, Phe228 |
Q. How does the compound’s environmental fate align with regulatory guidelines for novel agrochemicals?
- Methodology :
- Environmental Persistence : Conduct OECD 307 soil degradation studies (aerobic, 25°C, 60% WHC) over 60 days. Monitor via LC-MS/MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr EC₅₀) and algae (72-hr growth inhibition) .
- Data Interpretation : Compare degradation half-life (DT₅₀) to EPA thresholds (DT₅₀ < 60 days for low persistence).
Methodological Notes
- Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers, critical for pharmacological studies .
- Data Reproducibility : Adopt randomized block designs for biological assays (e.g., split-split plots for multi-variable studies) .
- Safety Protocols : Follow hazard codes H315 (skin irritation) and H319 (eye damage) during handling; store at 2–8°C under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
